molecular formula C6H6ClNO B1431614 3-Chloro-1-methylpyridin-4(1H)-one CAS No. 857201-58-2

3-Chloro-1-methylpyridin-4(1H)-one

Cat. No.: B1431614
CAS No.: 857201-58-2
M. Wt: 143.57 g/mol
InChI Key: SGXZJRISNDLSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a chlorine atom at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylpyridin-4(1H)-one typically involves the chlorination of 1-methylpyridin-4(1H)-one. One common method is the reaction of 1-methylpyridin-4(1H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-Methylpyridin-4(1H)-one+SOCl2This compound+SO2+HCl\text{1-Methylpyridin-4(1H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Methylpyridin-4(1H)-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 3-chloro-1-methylpyridin-4-ol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 3-amino-1-methylpyridin-4(1H)-one, 3-thio-1-methylpyridin-4(1H)-one, and 3-alkoxy-1-methylpyridin-4(1H)-one.

    Oxidation Reactions: Products include 3-chloro-1-formylpyridin-4(1H)-one and 3-chloro-1-carboxypyridin-4(1H)-one.

    Reduction Reactions: The major product is 3-chloro-1-methylpyridin-4-ol.

Scientific Research Applications

3-Chloro-1-methylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methylpyridin-4(1H)-one
  • 3-Iodo-1-methylpyridin-4(1H)-one
  • 3-Fluoro-1-methylpyridin-4(1H)-one

Uniqueness

3-Chloro-1-methylpyridin-4(1H)-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

3-chloro-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXZJRISNDLSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methylpyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methylpyridin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methylpyridin-4(1H)-one
Reactant of Route 4
3-Chloro-1-methylpyridin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-methylpyridin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-methylpyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.